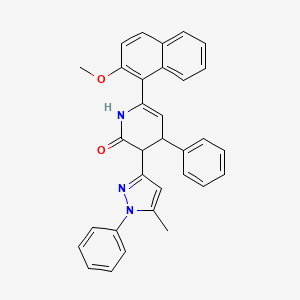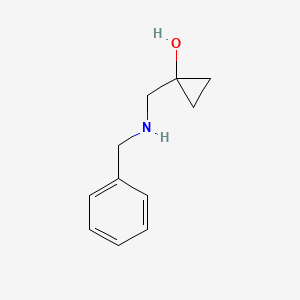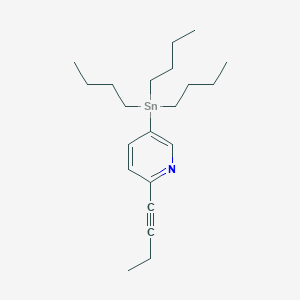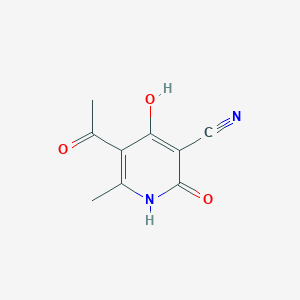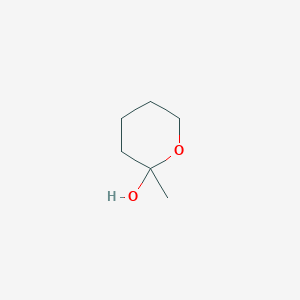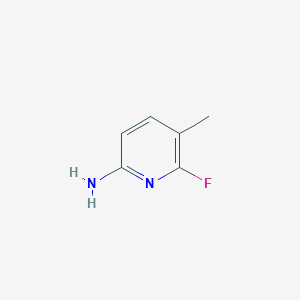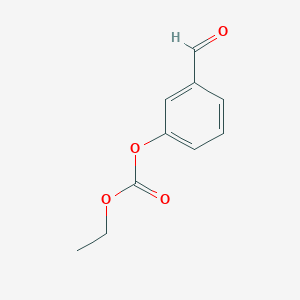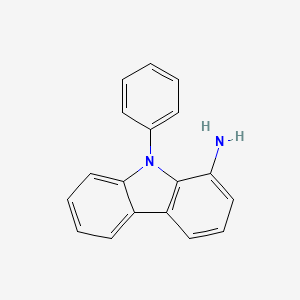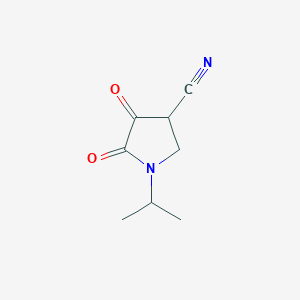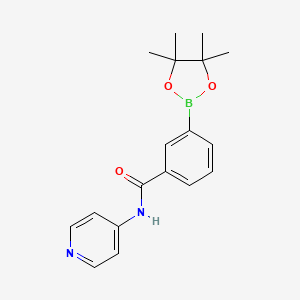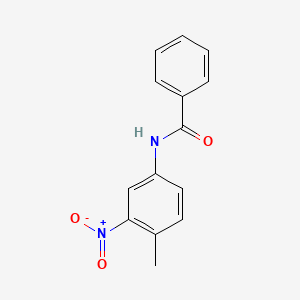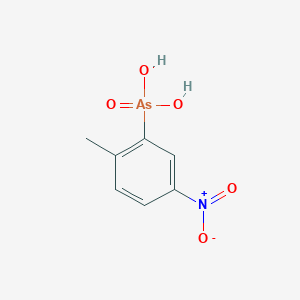![molecular formula C7H8BN3O2S B13991298 [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid](/img/structure/B13991298.png)
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid is a heterocyclic compound that features a boronic acid functional group. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both pyrazole and thiazole rings in its structure contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid typically involves the formation of the pyrazole and thiazole rings followed by the introduction of the boronic acid group. One common method involves the reaction of a thiazole derivative with a pyrazole precursor under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent, such as ethanol or methanol, at temperatures ranging from 0°C to 78°C .
Industrial Production Methods
Industrial production of this compound may involve scalable solvent-free reactions to enhance yield and reduce environmental impact. For example, the reaction of methyl hydrazine with ethyl acetoacetate can be performed under solvent-free conditions to produce the desired pyrazole derivative, which is then further reacted with a thiazole derivative to obtain this compound .
化学反応の分析
Types of Reactions
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are possible due to the presence of electron-withdrawing groups on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction being carried out. For example, oxidation may yield oxides, while nucleophilic substitution can result in the formation of substituted derivatives with various functional groups .
科学的研究の応用
[1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid has a wide range of scientific research applications, including:
作用機序
The mechanism of action of [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .
類似化合物との比較
Similar Compounds
Pyrazoles: Compounds with the pyrazole ring, such as celecoxib and sildenafil, known for their therapeutic applications.
Uniqueness
What sets [1-Methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid apart is the combination of the pyrazole and thiazole rings with the boronic acid group. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C7H8BN3O2S |
|---|---|
分子量 |
209.04 g/mol |
IUPAC名 |
[1-methyl-5-(1,3-thiazol-2-yl)pyrazol-4-yl]boronic acid |
InChI |
InChI=1S/C7H8BN3O2S/c1-11-6(7-9-2-3-14-7)5(4-10-11)8(12)13/h2-4,12-13H,1H3 |
InChIキー |
UULYYLITQNSLNF-UHFFFAOYSA-N |
正規SMILES |
B(C1=C(N(N=C1)C)C2=NC=CS2)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


